

# Introduction: Defining the Molecule and Its Significance

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## Compound of Interest

Compound Name: 4-Bromo-3-chloropyridin-2-amine

CAS No.: 861024-02-4

Cat. No.: B1442349

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In the landscape of pharmaceutical and agrochemical research, halogenated pyridines serve as indispensable structural motifs and versatile synthetic intermediates.[1] This guide focuses on 3-Bromo-2-chloropyridin-4-amine (CAS No. 215364-85-5), a key building block in the synthesis of novel bioactive molecules. It is important to note that this compound is a structural isomer of "**4-Bromo-3-chloropyridin-2-amine**" and is the commercially prevalent and well-documented substance corresponding to the general chemical formula requested. Its utility as a synthetic precursor for various drugs, including anti-tumor agents, underscores the critical need for a comprehensive understanding of its physical properties.[2]

For researchers in drug development, a molecule's physical characteristics are not mere data points; they are the fundamental parameters that dictate its journey from a laboratory curiosity to a viable therapeutic agent. Properties such as melting point, solubility, and solid-state form directly influence process chemistry, formulation strategies, bioavailability, and ultimately, the safety and efficacy of the final product. This document provides a detailed examination of these properties, grounded in established analytical techniques, to empower scientists and developers with the actionable insights needed for their work.

## Section 1: Core Physicochemical Properties

A precise understanding of the fundamental physical constants of a compound is the bedrock of its chemical identity and purity assessment. These properties are often the first line of evaluation for a newly synthesized or sourced batch of material.

### Data Summary

The primary physicochemical properties of 3-Bromo-2-chloropyridin-4-amine are summarized below. It is crucial to recognize that some parameters, such as boiling point and density, are often provided as computationally predicted values in commercial listings and should be experimentally verified if critical for a specific application.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrClN <sub>2</sub>	[3]
Molecular Weight	207.46 g/mol	[3][4]
Appearance	White to off-white solid	[2]
Melting Point (m.p.)	148-153 °C	[3]
Boiling Point (b.p.)	329.0 ± 37.0 °C (Predicted)	[2]
Density	1.834 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
pKa	2.73 ± 0.42 (Predicted)	[2]

### Expert Insights on Core Properties

- Melting Point:** The melting point is a robust indicator of purity. The relatively sharp range of 148-153 °C suggests a well-defined crystalline solid.[3] A significant depression or broadening of this range in a sample would strongly indicate the presence of impurities. The definitive method for determining this property with high precision is Differential Scanning Calorimetry (DSC), which not only provides the melting onset and peak but also reveals other thermal events like polymorphic transitions.
- Predicted Values:** The boiling point and density are noted as "Predicted".[2] This is a critical distinction. These values are derived from in-silico models based on the chemical structure.

While useful for initial estimation, they lack the authority of experimental data. Experimental determination of the boiling point would likely require vacuum distillation due to the high predicted temperature, at which point the compound may risk decomposition.

- **Appearance:** The description as a "White to off-white solid" is typical for many organic compounds.[2] Any significant deviation in color (e.g., yellow, brown) should be investigated as it may signal degradation or the presence of residual reagents from synthesis.

## Section 2: Solubility Profile: A Critical Parameter for Drug Development

Solubility is arguably one of the most critical physical properties for any compound intended for biological application. It governs the dissolution rate, which is often the rate-limiting step for absorption and bioavailability. The "biopharmaceutics classification system" (BCS) uses solubility as a primary axis for classifying drug compounds. While specific quantitative data is not readily available in public literature, determining it experimentally is a straightforward and essential task.

### Experimental Protocol: Kinetic Aqueous Solubility Determination

This protocol describes a standard, high-throughput method for assessing kinetic solubility, often used in early drug discovery to rank compounds.

**Causality Behind the Method:** The choice of a kinetic assay using a DMSO stock is a pragmatic one. It mimics how compounds are often handled in biological screens and provides a rapid assessment of how much compound will remain in solution after being precipitated from a high-energy state. This is distinct from thermodynamic solubility, which is an equilibrium state and takes longer to measure.

- **Preparation of Stock Solution:** Prepare a high-concentration stock solution of 3-Bromo-2-chloropyridin-4-amine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
- **Sample Preparation:** Dispense the DMSO stock solution into a 96-well microplate. Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired

final test concentration, ensuring the final DMSO concentration is  $\leq 1\%$ . This rapid addition from a soluble state into an anti-solvent (the buffer) will cause the compound to precipitate.

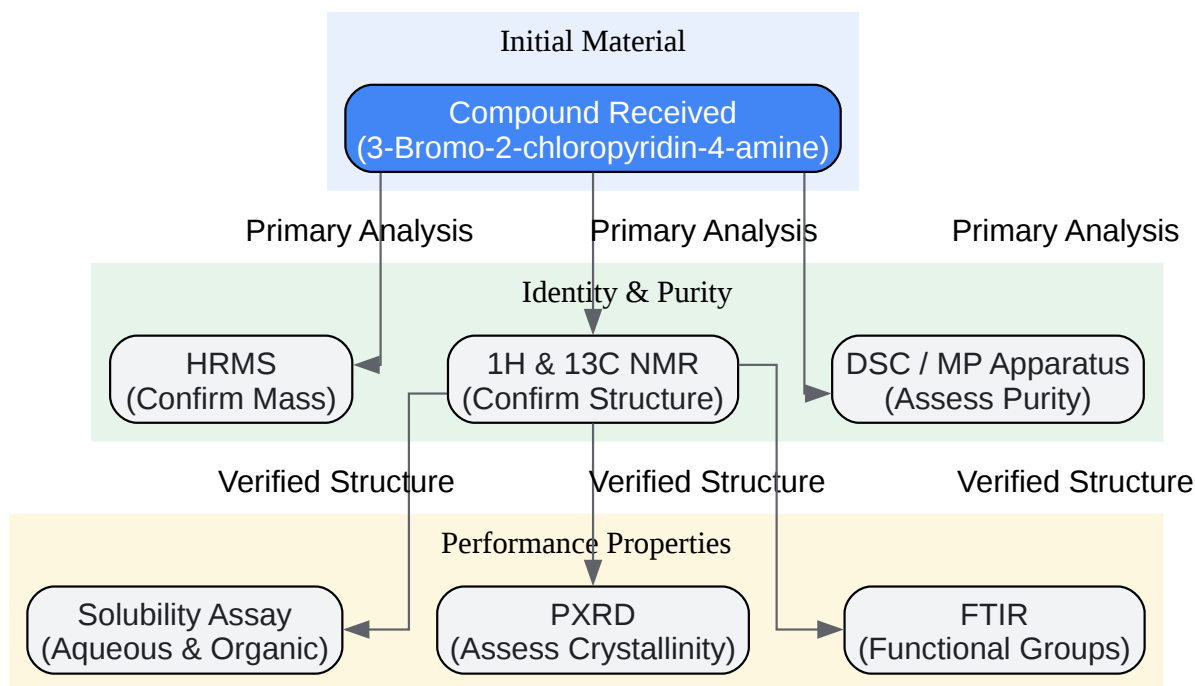
- Incubation and Equilibration: Seal the plate and shake at room temperature for a defined period (typically 1.5 to 2 hours) to allow the solution to reach a state of metastable equilibrium.
- Separation of Solid: Subject the plate to centrifugation at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated solid material.
- Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve prepared from the DMSO stock.

## Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its identity and structure.

### Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the complete physicochemical characterization of a research compound like 3-Bromo-2-chloropyridin-4-amine.



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Caption: Workflow for Physicochemical Characterization.

## Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. A synthesis report indicates a successful Liquid Chromatography-Mass Spectrometry (LCMS) analysis, finding an  $m/z$  of 209.0 for the  $[M+H]^+$  ion, which corresponds to the expected protonated mass of the molecule.[2] For definitive confirmation, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Protocol: HRMS via Electrospray Ionization (ESI)

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- **Infusion:** Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.
- **Data Acquisition:** Acquire the spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
- **Analysis:** The resulting high-resolution mass should be within 5 ppm of the theoretical exact mass of  $C_5H_5BrClN_2^+$  (207.9404), providing strong evidence of the elemental composition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic structure of an organic molecule.

Expected Features for 3-Bromo-2-chloropyridin-4-amine:

- $^1H$  NMR: Two distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. A broad signal corresponding to the two protons of the amine ( $-NH_2$ ) group.
- $^{13}C$  NMR: Five distinct signals for the five carbon atoms of the pyridine ring.

Protocol:  $^1H$  and  $^{13}C$  NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g.,  $DMSO-d_6$  or  $CDCl_3$ ) in a standard NMR tube.  $DMSO-d_6$  is often a good choice for its ability to dissolve polar compounds and to clearly show exchangeable protons like those of the amine group.
- **Acquisition:** Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- **Analysis:** Process the data to identify chemical shifts, coupling constants, and integration values to confirm that the observed spectrum matches the proposed structure.

## Section 4: Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for researcher safety. 3-Bromo-2-chloropyridin-4-amine is classified as a hazardous substance.

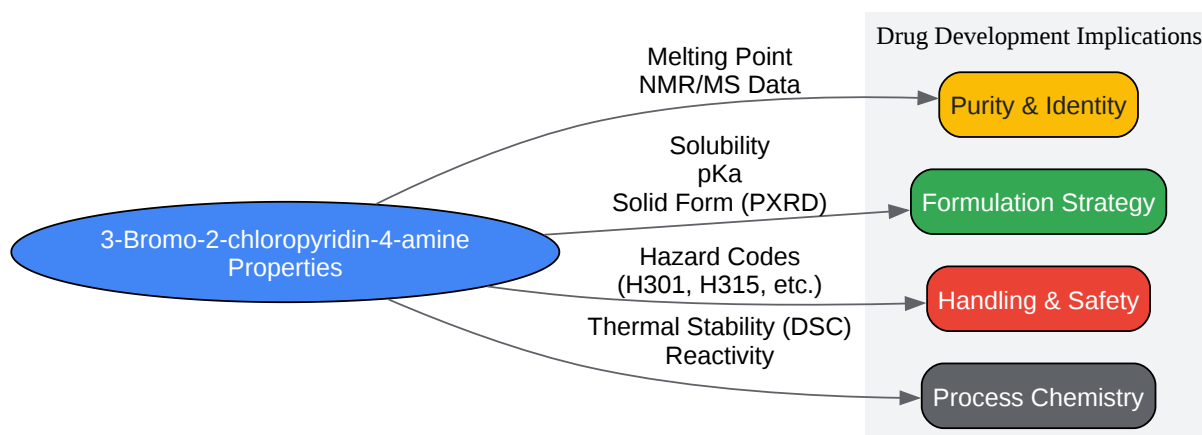
## Hazard Summary

- Acute Toxicity: Toxic if swallowed.[3][4]
- Skin Contact: Causes skin irritation.[3][4]
- Eye Contact: Causes serious eye damage/irritation.[3][4]
- Inhalation: May cause respiratory irritation.[4]

## Recommended Handling and Storage Procedures

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6]
- Handling: Avoid creating dust.[6][7] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place.[5] Commercial suppliers recommend refrigerated storage between 2-8°C for long-term stability.[2][3] The material should be protected from light.[8]

The following diagram illustrates the relationship between the compound's properties and key considerations in a drug development context.



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Caption: Impact of Physical Properties on Drug Development.

## Conclusion

3-Bromo-2-chloropyridin-4-amine is a valuable chemical entity whose journey through the research and development pipeline is fundamentally guided by its physical properties. A sharp melting point indicates high purity, while its solubility profile will dictate formulation approaches. Spectroscopic data provides its definitive structural identity, and an understanding of its solid-state characteristics is crucial for ensuring long-term stability and consistent performance. By applying the standardized protocols outlined in this guide, researchers can build a robust data package for this compound, mitigating risks and enabling scientifically sound decisions in the complex process of drug discovery and development.

## References

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